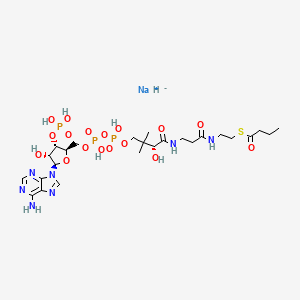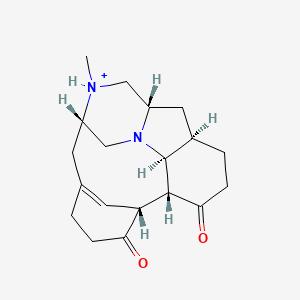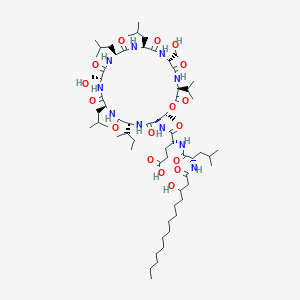
Orfamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . This group includes orfamides B, C, D, E, F, G, H, J, K, L, and M . This compound was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation . The compound has a molecular formula of C₆₄H₁₁₄N₁₀O₁₇ and a molecular weight of 1295.67 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Orfamide A involves the use of an amino acid ester building block and solid-phase peptide synthesis (SPPS) protocol adaptation . The synthesis format allows for the production of a focused library of target compounds in high yield and purity . The structural correction of this compound was confirmed by biological activity comparison in Chlamydomonas reinhardtii .
Industrial Production Methods: this compound is produced by Pseudomonas species through non-ribosomal peptide synthetases . The production involves the biosynthesis of cyclic lipodepsipeptides, which act as biosurfactants, antimicrobials, or biocontrol agents .
Análisis De Reacciones Químicas
Types of Reactions: Orfamide A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as trifluoroacetic acid (TFA) for the cleavage of protecting groups . The reaction conditions typically include solid-phase peptide synthesis protocols and the use of specific amino acid ester building blocks .
Major Products Formed: The major product formed from the synthesis of this compound is the cyclic lipodepsipeptide itself, which has been confirmed through spectral and LC-HRMS data .
Aplicaciones Científicas De Investigación
Orfamide A has a wide range of scientific research applications:
Mecanismo De Acción
Orfamide A exerts its effects by triggering a calcium signal in target organisms . The compound interacts with calcium channels of the transient receptor potential (TRP) type, including TRP5, TRP11, TRP15, and TRP22 . This interaction leads to an increase in cytosolic calcium levels, causing rapid deflagellation of algal cells . The N-terminal amino acids and the terminal fatty acid tail of this compound are crucial for its activity .
Comparación Con Compuestos Similares
. Similar compounds include:
Orfamide B: Differs from Orfamide A by a substitution of valine for D-allo isoleucine at the fourth position on the peptide chain.
Orfamide C: Differs from this compound by the presence of a different amino acid sequence.
This compound is unique due to its specific configuration and the presence of a 3R-hydroxy fatty acid tail . This configuration is important for its bioactivity and interaction with calcium channels .
Propiedades
Fórmula molecular |
C64H114N10O17 |
|---|---|
Peso molecular |
1295.6 g/mol |
Nombre IUPAC |
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40?,41-,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |
Clave InChI |
AFOLBAYDTRBYBA-MAUDZENVSA-N |
SMILES isomérico |
CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


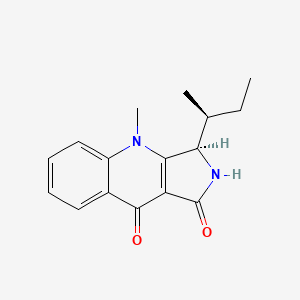
![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)
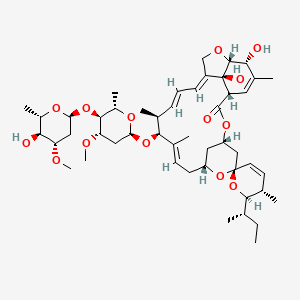
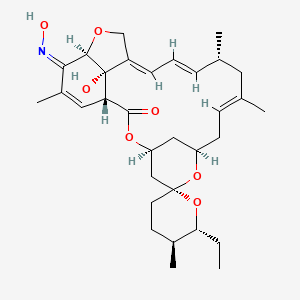
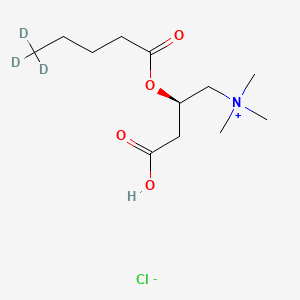
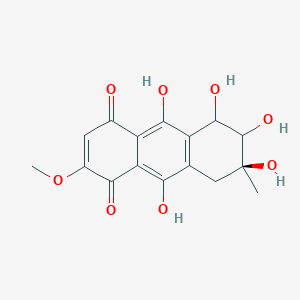
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)
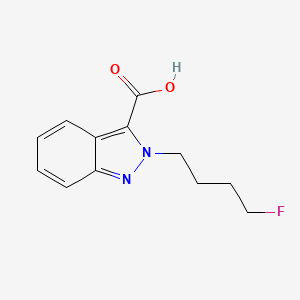
![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)
![4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10814220.png)
![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)
![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)
